

6-Chloro-2-hydroxyquinoline and its role as a chemical intermediate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Chloro-2-hydroxyquinoline

Cat. No.: B161477

[Get Quote](#)

An In-depth Technical Guide to **6-Chloro-2-hydroxyquinoline**: A Pivotal Chemical Intermediate

Foreword

In the landscape of synthetic organic chemistry and drug development, certain molecules emerge as unassuming yet critical workhorses. **6-Chloro-2-hydroxyquinoline** is one such scaffold, a versatile chemical intermediate whose structural features have paved the way for the synthesis of a diverse array of bioactive compounds. This guide provides an in-depth exploration of **6-chloro-2-hydroxyquinoline**, from its fundamental chemical properties and synthesis to its significant role in the creation of pharmaceuticals and other valuable chemical entities. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights.

Section 1: Core Chemical and Physical Properties

6-Chloro-2-hydroxyquinoline, with the chemical formula C_9H_6ClNO , is a heterocyclic aromatic organic compound.^[1] It is also known by synonyms such as 6-chloro-2-quinolinol and 6-chloro-carbostyryl.^[2] A crucial aspect of its chemistry is the existence of keto-enol tautomerism, where it can exist in equilibrium between the hydroxy (enol) form and the quinolinone (keto) form.^[3] This tautomerism influences its reactivity and interactions with other molecules.

Physicochemical Data Summary

Property	Value	Source
CAS Number	1810-67-9	[1]
Molecular Weight	179.60 g/mol	[1] [4]
Appearance	White to light brown solid powder	[5]
Melting Point	41-43 °C (for the related 6-chloroquinoline)	[6]
Boiling Point	126-127 °C/10 mmHg (for the related 6-chloroquinoline)	[6]
Solubility	Insoluble in water	[6]

Tautomerism: A Key to Understanding Reactivity

The equilibrium between the enol (**6-chloro-2-hydroxyquinoline**) and keto (6-chloro-2(1H)-quinolinone) forms is a dynamic process influenced by factors such as solvent polarity and pH. The keto form is often the more stable tautomer.[\[3\]](#)[\[7\]](#) This structural duality is fundamental to its reactivity, offering different sites for chemical modification.

Section 2: Synthesis of 6-Chloro-2-hydroxyquinoline

The synthesis of **6-chloro-2-hydroxyquinoline** can be achieved through various routes, often starting from readily available precursors. One common approach involves the cyclization of substituted anilines.

Synthetic Pathway from p-Chloro-m-nitroacetanilide

A prevalent method for synthesizing **6-chloro-2-hydroxyquinoline** involves the use of p-chloro-m-nitroacetanilide as a starting material.[\[8\]](#) This process typically involves a closed-loop reaction, followed by reduction and crystallization under alkaline conditions.[\[8\]](#) While traditional methods often use water as a solvent, newer approaches have utilized organic solvents to improve yield, simplify the operation, and reduce wastewater generation.[\[8\]](#)

Another synthetic route involves the reduction of a closed-ring intermediate, formed from chloro-o-nitro-acetoacetanilide in an alkali solution, using hydrazine hydrate in the presence of a Raney nickel catalyst.[9] This "one-pot" method, often carried out in a mixed solvent system of ethanol and water, offers an efficient pathway to the desired product.[9]

Visualization of a General Synthetic Scheme

[Click to download full resolution via product page](#)

Caption: A generalized synthetic workflow for **6-chloro-2-hydroxyquinoline**.

Section 3: Role as a Chemical Intermediate in Drug Development and Agrochemicals

The true value of **6-chloro-2-hydroxyquinoline** lies in its utility as a versatile building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Precursor to Antimalarial Drugs

The quinoline scaffold is a cornerstone in the development of antimalarial drugs.[10] While not a direct precursor to chloroquine, which is synthesized from 4,7-dichloroquinoline, the broader class of chloro-hydroxyquinolines are pivotal intermediates in the synthesis of various quinoline-based antimalarials.[11][12] The synthesis of these drugs often involves the strategic modification of the quinoline core, where the chloro and hydroxy groups of intermediates like **6-chloro-2-hydroxyquinoline** can be further functionalized.

Intermediate in Herbicide Synthesis

6-Chloro-2-hydroxyquinoxaline, a closely related compound, is a key intermediate in the synthesis of the herbicide quizalofop-ethyl.[5][8][9] This highlights the importance of the

chlorinated quinoline/quinoxaline scaffold in agrochemical development. Quizalofop-ethyl is a selective herbicide used to control grass weeds in broadleaf crops.[5]

Foundation for Novel Bioactive Molecules

The **6-chloro-2-hydroxyquinoline** core is a privileged structure in medicinal chemistry.[13] Its derivatives have been investigated for a range of biological activities, including:

- Antitumor Agents: Novel derivatives of 6-chloro-quinazoline have demonstrated significant antitumor activities against various human cancer cell lines.[14]
- Antimicrobial Agents: Hydrazone derivatives of 2-chloro-6-methylquinoline have shown promising antibacterial activity.[15] Additionally, other chloro-hydroxyquinoline derivatives have exhibited antituberculosis and antifungal properties.[16][17]

The presence of the chlorine atom and the reactive hydroxy/keto group allows for diverse chemical modifications, enabling the exploration of a wide chemical space for drug discovery. [18]

Section 4: Key Chemical Reactions and Experimental Protocols

The reactivity of **6-chloro-2-hydroxyquinoline** is primarily centered around the hydroxy group and the potential for nucleophilic aromatic substitution of the chlorine atom, although the latter can be challenging.

O-Alkylation of the Hydroxy Group

The hydroxy group can be readily alkylated to introduce various side chains, a common strategy in modifying the biological activity of the molecule.

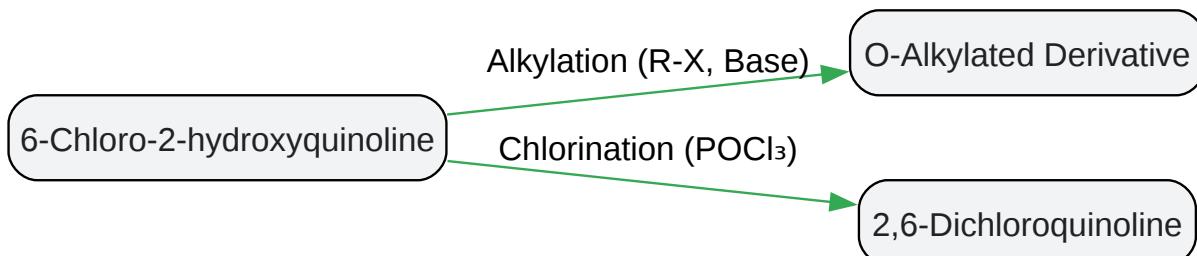
Experimental Protocol: General O-Alkylation

- Reaction Setup: In a round-bottom flask, dissolve **6-chloro-2-hydroxyquinoline** (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).
- Base Addition: Add a suitable base (e.g., potassium carbonate or sodium hydride) (1.1-1.5 equivalents) to the solution and stir for 30 minutes at room temperature to form the

corresponding alkoxide.

- **Alkylation Agent:** Add the desired alkylating agent (e.g., an alkyl halide) (1.1 equivalents) to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Conversion to 2,6-Dichloroquinoline


The hydroxy group can be replaced with a chlorine atom to yield 2,6-dichloroquinoline, a more reactive intermediate for nucleophilic substitution reactions.

Experimental Protocol: Chlorination with Phosphorus Oxychloride

- **Reaction Setup:** In a fume hood, carefully add **6-chloro-2-hydroxyquinoline** (1 equivalent) to an excess of phosphorus oxychloride (POCl_3).
- **Reaction Conditions:** Gently reflux the mixture for several hours. The reaction should be monitored by TLC.
- **Workup:** After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
- **Neutralization:** Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the product precipitates.
- **Isolation:** Collect the solid precipitate by filtration, wash with water, and dry.

- Purification: The crude 2,6-dichloroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualization of Key Reactions

[Click to download full resolution via product page](#)

Caption: Key transformations of **6-chloro-2-hydroxyquinoline**.

Section 5: Analytical Characterization

The identity and purity of **6-chloro-2-hydroxyquinoline** and its derivatives are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to elucidate the molecular structure.[19]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[20]
- Infrared (IR) Spectroscopy: Helps identify functional groups, such as the O-H or C=O stretching vibrations, which are indicative of the tautomeric form present.[19]
- UV-Visible Spectroscopy: Can be used to study the electronic transitions within the molecule. [19]

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): A standard method for assessing the purity of the compound and for quantitative analysis.[20]
- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile derivatives.[21]

Section 6: Safety and Handling

6-Chloro-2-hydroxyquinoline is classified as a hazardous substance.[2] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[2][22]

Recommended Safety Precautions

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][22]
- Ventilation: Use only outdoors or in a well-ventilated area.[2]
- Handling: Wash hands and any exposed skin thoroughly after handling.[22] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
- Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store in a locked-up area.[2]

Conclusion

6-Chloro-2-hydroxyquinoline stands as a testament to the enabling power of chemical intermediates. Its unique combination of a chlorinated quinoline core and a reactive hydroxy/keto group provides a versatile platform for the synthesis of a wide range of functional molecules. From its role in the development of life-saving drugs to its application in modern agriculture, this unassuming molecule continues to be a valuable tool in the hands of synthetic chemists. As research into novel therapeutics and agrochemicals progresses, the importance of foundational intermediates like **6-chloro-2-hydroxyquinoline** is poised to grow, underscoring the critical link between fundamental organic synthesis and applied chemical sciences.

References

[8] CN101941947B. (n.d.). Synthesis method of 2-chloro-6-chloroquinoxaline. Google Patents. Retrieved from [\[Link\]](#)

[11] Staliński, K. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. *Molecules*, 26(5), 1303. Retrieved from [\[Link\]](#)

[9] CN102180840A. (n.d.). New preparation process of 6-chloro-2-hydroxyquinoxaline. Google Patents. Retrieved from [\[Link\]](#)

Gpatindia. (2020, April 21). CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [\[Link\]](#)

[23] ResearchGate. (n.d.). Synthesis of chloroquine and hydroxychloroquine. Retrieved from [\[Link\]](#)

[4] PubChem. (n.d.). 2-Chloroquinolin-6-ol. Retrieved from [\[Link\]](#)

[24] SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [\[Link\]](#)

[25] LookChem. (n.d.). 8-Hydroxyquinoline for pharmaceutical intermediates. Retrieved from [\[Link\]](#)

[14] Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. *European Journal of Medicinal Chemistry*, 84, 465-472. Retrieved from [\[Link\]](#)

[15] Journal of Pharmaceutical Research. (2025, August 10). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Retrieved from [\[Link\]](#)

[20] Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. Retrieved from [\[Link\]](#)

[19] ResearchGate. (n.d.). Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Retrieved from [\[Link\]](#)

[16] American Society for Microbiology. (n.d.). In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against *Mycobacterium tuberculosis*. Retrieved from [\[Link\]](#)

[17] ResearchGate. (2024, October 31). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. Retrieved from [\[Link\]](#)

[26] The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [\[Link\]](#)

[27] American Chemical Society. (2026, January 6). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. Retrieved from [\[Link\]](#)

[28] American Chemical Society Publications. (2025, December 29). A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug. Retrieved from [\[Link\]](#)

[29] PubChem. (n.d.). 2-Hydroxy-6-chloroquinoxaline. Retrieved from [\[Link\]](#)

[30] Scientific Research Publishing. (n.d.). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Retrieved from [\[Link\]](#)

[7] ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [\[Link\]](#)

[31] ChemRxiv. (n.d.). Taming Tautomerism in Organic Crystal Structure Prediction. Retrieved from [\[Link\]](#)

[32] ResearchGate. (2025, December 6). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [\[Link\]](#)

[33] Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. innospk.com [innospk.com]
- 6. 6-CHLOROQUINOLINE CAS#: 612-57-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline - Google Patents [patents.google.com]
- 9. CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fishersci.com [fishersci.com]

- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. chemicalkland.com [chemicalkland.com]
- 26. rsc.org [rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. 2-Hydroxy-6-chloroquinoxaline | C8H5ClN2O | CID 75507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. scirp.org [scirp.org]
- 31. chemrxiv.org [chemrxiv.org]
- 32. researchgate.net [researchgate.net]
- 33. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- To cite this document: BenchChem. [6-Chloro-2-hydroxyquinoline and its role as a chemical intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161477#6-chloro-2-hydroxyquinoline-and-its-role-as-a-chemical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com